molecular formula C16H12BrNO2 B13443736 methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate

methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate

Cat. No.: B13443736
M. Wt: 330.17 g/mol
InChI Key: SKKXCRNUBTZKPM-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate is a versatile chemical building block in organic synthesis and medicinal chemistry research. The bromine atom at the C3 position and the ester group at C2 make this compound a valuable precursor for further functionalization, particularly via metal-catalyzed cross-coupling reactions, to create a diverse array of complex indole derivatives for biological evaluation. The indole-2-carboxylate scaffold is of significant interest in drug discovery. Research on closely related structures has demonstrated its potential as a core pharmacophore in the development of HIV-1 integrase strand transfer inhibitors (INSTIs) . In these inhibitors, the indole nucleus, particularly the nitrogen and the carboxylate group, is critical for chelating metal ions (Mg²⁺) within the enzyme's active site . Furthermore, the C3 position of the indole ring can be optimized with hydrophobic substituents to occupy an adjacent hydrophobic cavity in the target protein, potentially enhancing binding affinity and inhibitory potency . This compound also serves as an intermediate in the synthesis of 3-amino-1H-indole-2-carboxylates, which are known to exhibit a range of biological activities, including effects against allergies, asthma, and various cancer cell lines . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C16H12BrNO2

Molecular Weight

330.17 g/mol

IUPAC Name

methyl 3-bromo-1-phenylindole-2-carboxylate

InChI

InChI=1S/C16H12BrNO2/c1-20-16(19)15-14(17)12-9-5-6-10-13(12)18(15)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

SKKXCRNUBTZKPM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1C3=CC=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthesis of the Indole Core with 2-Carboxylate and 3-Bromo Substitution

One common approach starts with indole-2-carboxylic acid derivatives or their esters, which are then selectively brominated at the 3-position. The 3-bromo substitution can be introduced by electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.

  • Typical Reaction Conditions:
    • Starting material: Methyl indole-2-carboxylate
    • Brominating agent: NBS or Br2 in mild solvents (e.g., acetic acid, dichloromethane)
    • Temperature: 0°C to room temperature
    • Time: Several hours to ensure selective monobromination at C-3

N-Phenylation of 3-Bromoindole-2-carboxylate

The introduction of the phenyl group at the nitrogen (N-1) position is commonly achieved via Ullmann-type coupling or Buchwald-Hartwig amination reactions.

  • Ullmann Reaction:

    • Reactants: 3-bromoindole-2-carboxylate ester and bromobenzene
    • Catalyst: Copper(I) iodide (CuI)
    • Ligands: Various diamines or amino acids to enhance coupling efficiency
    • Base: Potassium carbonate or cesium carbonate
    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Temperature: Elevated (100–150°C)
    • Outcome: Formation of N-phenyl-3-bromoindole-2-carboxylate ester
  • Buchwald-Hartwig Amination:

    • Reactants: 3-bromoindole-2-carboxylate and bromobenzene or aryl halide
    • Catalyst: Palladium complexes (e.g., Pd2(dba)3) with phosphine ligands
    • Base: Sodium tert-butoxide or potassium phosphate
    • Solvent: Toluene or dioxane
    • Temperature: 80–110°C
    • Advantage: Milder conditions and higher selectivity

Alternative One-Pot or Stepwise Strategies

Some literature reports describe one-pot or telescoped procedures where the indole ring formation, bromination, and N-arylation are combined or performed sequentially without isolation of intermediates. These methods improve overall yield and reduce purification steps.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents & Conditions Notes
1 Selective 3-bromination NBS, AcOH or DCM, 0°C to RT Monobromination at C-3 of methyl indole-2-carboxylate
2 N-Phenylation (Ullmann coupling) CuI, bromobenzene, base (K2CO3), DMF, 100–150°C Requires copper catalyst and elevated temp
2 N-Phenylation (Buchwald-Hartwig) Pd catalyst, phosphine ligand, base, toluene, 80–110°C Milder, more selective alternative
3 One-pot synthesis Sequential or combined conditions Improves efficiency, fewer purifications

Research Summary

The preparation of this compound is well-established through selective bromination of methyl indole-2-carboxylate followed by N-phenylation via copper- or palladium-catalyzed coupling reactions. The choice of method depends on available catalysts, desired reaction conditions, and scale. The compound’s synthetic accessibility and functional handles make it a valuable scaffold for further chemical modification.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.

    Oxidation Products: Oxidized forms of the indole ring or the phenyl group.

    Reduction Products: De-brominated indole derivatives.

Scientific Research Applications

Methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the phenyl group contribute to its binding affinity to various enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents and Halogenation Patterns

The following table summarizes key structural and functional differences between methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features Reference
This compound C₁₆H₁₂BrNO₂ 330.18 Br (3), Ph (1), COOMe (2) Bromine at 3-position enhances electrophilic substitution potential
Ethyl 3-bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate C₁₁H₁₄BrNO₂ 272.14 Br (3), EtO (2), tetrahydroindole core Saturated indole ring reduces aromaticity; ethyl ester increases lipophilicity
Ethyl 3-bromo-4,6-dichloro-1H-indole-2-carboxylate C₁₁H₈BrCl₂NO₂ 336.99 Br (3), Cl (4,6), EtO (2) Dichloro substitution introduces steric hindrance and electronic effects
Methyl 1-(2-bromobenzyl)-3-formyl-1H-indole-2-carboxylate C₁₈H₁₄BrNO₃ 371.20 Br (benzyl), CHO (3), COOMe (2) Formyl group at 3-position enables nucleophilic additions
Methyl 1-(furan-2-carbonyl)-1H-indole-3-carboxylate C₁₅H₁₁NO₄ 269.25 Furan carbonyl (1), COOMe (3) Ester at 3-position alters conjugation; furan introduces heterocyclic diversity
(a) Regioselectivity in Bromination

The position of bromination is highly dependent on reaction conditions. For example, ethyl methoxyindole-2-carboxylates undergo bromination on the benzene ring when treated with Br₂ in acetic acid, but at the 3-position with pyridinium bromide perbromide in pyridine . This highlights the importance of reaction conditions in achieving the desired substitution pattern in this compound.

(b) Electronic and Steric Effects
  • Halogenation: The 3-bromo substituent in the target compound enhances electrophilic substitution reactivity compared to non-halogenated analogs. In contrast, the dichloro substitution in ethyl 3-bromo-4,6-dichloro-1H-indole-2-carboxylate introduces both steric and electronic challenges for further functionalization .

Biological Activity

Methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate (C16H12BrNO2) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 3-position of the indole ring, a phenyl group at the 1-position, and a methyl ester at the 2-position of the carboxylic acid functional group. Its molecular weight is approximately 330.181 g/mol, which contributes to its unique chemical reactivity and interactions with biological systems.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties , particularly as an inhibitor of glutathione S-transferase (GST) isozymes. GSTs play a crucial role in drug metabolism and detoxification processes, making them significant targets in cancer therapy.

In vitro studies have demonstrated that compounds with similar structures can suppress the growth of various cancer cell lines, indicating potential for further investigation into this compound as an anticancer agent .

The proposed mechanisms by which this compound exerts its biological effects include:

  • GST Inhibition : By inhibiting GSTs, the compound may enhance the efficacy of chemotherapeutic agents by preventing their detoxification.
  • Integrase Interaction : The indole core and carboxylic acid moiety may facilitate binding to HIV integrase, disrupting its function and thereby inhibiting viral replication.

Research Findings

A summary of key research findings related to this compound and its analogs is presented in the following table:

Study ReferenceBiological ActivityKey FindingsIC50 Values
GST InhibitionPotential anticancer activityNot specified
HIV Integrase InhibitionStructural optimization improved activity0.13 - 6.85 μM
AntiproliferativeSuppressed growth in A549 cellsNot specified

Case Studies

Several case studies have explored the biological activities of indole derivatives similar to this compound:

  • Study on Anticancer Effects : A study reported that indole derivatives exhibited significant antiproliferative effects against A549 lung cancer cells, suggesting that structural modifications can enhance their anticancer properties .
  • HIV Research : Derivatives based on indole cores were evaluated for their ability to inhibit HIV integrase, with some compounds showing enhanced binding affinity and inhibitory effects compared to parent compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as (1) indole ring formation via Fischer or Madelung cyclization, (2) bromination at the 3-position using N-bromosuccinimide (NBS) under radical conditions, and (3) esterification with methyl chloroformate. Key parameters include temperature control (0–5°C during bromination to minimize side reactions) and anhydrous conditions for esterification. Yield optimization may require stoichiometric adjustments (e.g., 1.2 equiv NBS) and inert atmospheres (argon/nitrogen) to prevent oxidation .

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. Crystals are grown via slow evaporation of a dichloromethane/hexane solution. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Structural validation includes R-factor analysis (<5%) and ORTEP-3 visualization to confirm stereochemistry and halogen placement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell-line specificity) or impurities. Strategies include:

  • Purity Validation : HPLC (C18 column, acetonitrile/water gradient) with >98% purity thresholds.
  • Dose-Response Studies : IC50/EC50 determination across multiple concentrations (e.g., 0.1–100 μM).
  • Target Profiling : Competitive binding assays (e.g., SPR or ITC) to confirm interactions with kinases or GPCRs .

Q. What experimental design strategies optimize the synthesis of novel derivatives from this compound?

  • Methodological Answer : Design of Experiments (DoE) with fractional factorial designs can screen variables (temperature, catalyst loading, solvent polarity). Response Surface Methodology (RSM) identifies optimal conditions. For example, Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours. Statistical tools like JMP or Minitab model nonlinear relationships between variables .

Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?

  • Methodological Answer : The 3-bromo group undergoes oxidative addition with Pd(0) catalysts (e.g., Pd₂(dba)₃) in C–C bond-forming reactions (e.g., Heck or Buchwald-Hartwig). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the bromine’s electron-withdrawing effect lowers the LUMO energy, facilitating nucleophilic attack. Experimental validation includes monitoring reaction intermediates via LC-MS .

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